molecular formula C6H3ClFIO2S B2524615 4-Fluoro-2-iodobenzenesulfonyl chloride CAS No. 874814-68-3

4-Fluoro-2-iodobenzenesulfonyl chloride

Cat. No.: B2524615
CAS No.: 874814-68-3
M. Wt: 320.5
InChI Key: DTUNXTJSZNIPKA-UHFFFAOYSA-N
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Description

4-Fluoro-2-iodobenzenesulfonyl chloride is an organosulfur compound with the molecular formula C6H3ClFIO2S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with fluorine and iodine atoms at the 4 and 2 positions, respectively. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-iodobenzenesulfonyl chloride typically involves the sulfonylation of 4-fluoro-2-iodobenzene. One common method is the reaction of 4-fluoro-2-iodobenzene with chlorosulfonic acid (ClSO3H) under controlled conditions. The reaction proceeds as follows:

C6H3FIO+ClSO3HC6H3ClFIO2S+HClC6H3FIO + ClSO3H \rightarrow C6H3ClFIO2S + HCl C6H3FIO+ClSO3H→C6H3ClFIO2S+HCl

This reaction is usually carried out at low temperatures to control the exothermic nature of the process and to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and to handle the exothermic nature of the sulfonylation process. The use of automated systems ensures precise control over temperature, pressure, and reactant flow rates, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-iodobenzenesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, forming sulfonamides, sulfonates, and sulfonothioates, respectively.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

    Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonyl fluoride or sulfonamide under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Catalysts: Palladium catalysts for coupling reactions

    Reducing Agents: Lithium aluminum hydride (LiAlH4) for reduction reactions

Major Products Formed

    Sulfonamides: Formed by reaction with amines

    Sulfonates: Formed by reaction with alcohols

    Biaryl Compounds: Formed by Suzuki-Miyaura coupling

Scientific Research Applications

4-Fluoro-2-iodobenzenesulfonyl chloride is utilized in various scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the modification of biomolecules for studying protein interactions and functions.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-iodobenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives, depending on the nucleophile involved. The presence of the fluorine and iodine substituents can influence the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzenesulfonyl chloride: Lacks the iodine substituent, making it less reactive in certain coupling reactions.

    2-Iodobenzenesulfonyl chloride: Lacks the fluorine substituent, affecting its electrophilicity and reactivity.

    4-Chlorobenzenesulfonyl chloride: Substituted with chlorine instead of fluorine, leading to different reactivity patterns.

Uniqueness

4-Fluoro-2-iodobenzenesulfonyl chloride is unique due to the presence of both fluorine and iodine substituents, which enhance its reactivity and make it a versatile intermediate in organic synthesis. The combination of these substituents allows for selective reactions and the formation of complex molecules that are not easily accessible with other sulfonyl chlorides.

Properties

IUPAC Name

4-fluoro-2-iodobenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFIO2S/c7-12(10,11)6-2-1-4(8)3-5(6)9/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTUNXTJSZNIPKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)I)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFIO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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